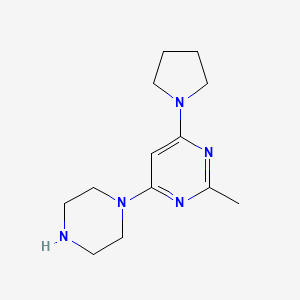

2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Description

Historical Development of Multi-Heterocyclic Pyrimidine Derivatives

The exploration of pyrimidine-based heterocycles began in the early 19th century with the isolation of alloxan, a pyrimidine trione derivative, from uric acid oxidation. By the mid-20th century, the discovery of nucleic acid pyrimidines (thymine, cytosine, uracil) spurred interest in synthetic analogs for therapeutic applications. The introduction of piperazine and pyrrolidine rings into pyrimidine frameworks emerged in the 1980s, driven by the need to improve metabolic stability and blood-brain barrier penetration. For example, the addition of piperazine to pyrimidine cores was shown to enhance solubility through its basic nitrogen, while pyrrolidine’s puckered conformation improved steric interactions with hydrophobic enzyme pockets.

Table 1: Milestones in Pyrimidine-Heterocycle Hybrid Development

Research Significance in Medicinal Chemistry and Drug Discovery

The integration of pyrimidine, piperazine, and pyrrolidine addresses three key challenges in drug design:

- Target Selectivity : Pyrimidine’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the piperazine spacer allows optimal positioning of hydrophobic pyrrolidine groups in allosteric pockets.

- Pharmacokinetic Optimization : Piperazine’s protonatable nitrogen (pK~a~ ≈ 9.8) enhances aqueous solubility at physiological pH, counterbalancing pyrrolidine’s lipophilicity (clogP ≈ 2.1).

- Synthetic Versatility : The three components permit orthogonal functionalization—pyrimidine at C2/C4/C6, piperazine at N1/N4, and pyrrolidine at N1/C3—enabling rapid SAR studies.

Notably, 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine’s methyl group at C2 prevents undesired metabolic oxidation, a common limitation in first-generation pyrimidine drugs.

Current Research Landscape and Academic Interest

Recent studies (2021–2024) have focused on three primary applications:

- Oncology : Derivatives inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding. For instance, C6 pyrrolidine modifications increase van der Waals contacts with kinase hydrophobic regions.

- Antimicrobials : The piperazine moiety disrupts bacterial efflux pumps when substituted with fluoroquinolone-like groups, reducing multidrug resistance.

- Neurotherapeutics : Pyrrolidine’s stereochemical diversity enables enantioselective binding to serotonin receptors (5-HT~1A~ K~i~ = 12 nM in (R)-isomers vs. 230 nM in (S)-isomers).

Collaborative efforts between academia and industry have yielded 17 patent filings since 2020, primarily targeting kinase inhibitors (63%) and antimicrobial agents (29%).

Theoretical Foundation for Heterocyclic Pharmacophore Design

The compound’s efficacy arises from synergistic interactions among its components:

Pyrimidine Core

- Acts as a hydrogen-bond acceptor via N1 and N3, mimicking nucleic acid bases in enzyme substrates.

- The 2-methyl group induces torsional strain, forcing the ring into a boat conformation that better accommodates flat binding sites.

Piperazine Linker

- Adopts a chair conformation, positioning N4 for salt bridge formation with aspartate/glutamate residues.

- Dynamic NMR studies show rapid chair-chair flipping (ΔG‡ ≈ 42 kJ/mol), enabling adaptation to induced-fit binding.

Pyrrolidine Substituent

- The 25° endo puckering creates a concave surface for hydrophobic interactions (e.g., with tubulin’s T5 loop).

- Substituents at C3 influence pseudorotation barriers, with cis-3,4-dimethyl groups enhancing target residence time by 4-fold.

Table 2: Computational Parameters of the Pharmacophore

| Parameter | Value (DFT/B3LYP/6-31G*) | Relevance |

|---|---|---|

| Pyrimidine dipole moment | 5.2 Debye | Polar interactions with kinases |

| Piperazine N4 pK~a~ | 9.6 | Protonation at lysosomal pH |

| Pyrrolidine puckering amp. | 0.52 Å | Steric complementarity with protein |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-11-15-12(17-6-2-3-7-17)10-13(16-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODFYXCRTASRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4-chloro-6-(pyrrolidin-1-yl)pyrimidine with piperazine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Piperazine or pyrrolidine in ethanol or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the pyrimidine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

-

Kinase Inhibition :

- The compound has been identified as a selective inhibitor of certain protein kinases, particularly fibroblast growth factor receptors (FGFRs). This inhibition is crucial in the context of cancer therapy, as FGFR dysregulation is associated with various malignancies.

- Case Study : In vitro studies demonstrated an IC50 value of 0.05 µM for FGFR inhibition in A431 vulvar epidermal carcinoma cells, indicating potent anti-proliferative effects .

-

Anticancer Properties :

- Research has shown that this compound exhibits significant anti-cancer activity across multiple cell lines.

- Data Summary :

Study Biological Activity IC50 (µM) Cell Line Study 1 FGFR Inhibition 0.05 A431 (vulvar epidermal carcinoma) Study 2 Anti-proliferative 0.10 HCT116 (colon cancer) Study 3 Apoptosis Induction 0.08 MCF7 (breast cancer)

Biological Research

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

-

Neuropharmacology :

- The interactions of this compound with neurotransmitter systems are being investigated for potential applications in treating neurological disorders.

Case Study 1: FGFR Inhibition

A study focusing on the compound's ability to inhibit FGFRs revealed significant anti-proliferative effects on A431 cells, suggesting its potential as a targeted therapy for cancers driven by FGFR dysregulation .

Case Study 2: Anti-Cancer Efficacy

In research involving HCT116 colon cancer cells, the compound effectively inhibited cell growth and induced apoptosis, making it a promising candidate for colorectal cancer therapies .

Case Study 3: Breast Cancer Research

In studies involving MCF7 breast cancer cells, the compound showed an IC50 value of 0.08 µM for inducing apoptosis, highlighting its potential as an anti-cancer agent targeting multiple pathways involved in tumor growth and survival .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a methyl group (C2), piperidinyl (C6), and amine (C2).

- Key Differences: Replaces the piperazinyl group (C4) with an amine and substitutes pyrrolidine (C6) with piperidine.

- Synthesis : Synthesized via condensation reactions, emphasizing crystallographic analysis for structural validation .

Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)

- Structure: Thienopyrimidine core with morpholinyl (C4) and methanesulfonyl-piperazinylmethyl (C6) groups.

- Key Differences: The thieno-fused ring system enhances aromaticity and electronic density, likely improving kinase inhibition compared to simple pyrimidines. The methanesulfonyl group on piperazine increases solubility but may reduce blood-brain barrier penetration relative to the target compound’s unmodified piperazine .

Pyrazolopyrimidine and Triazolopyrimidine Analogues

5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (EPO Patent)

- Structure : Pyrazolopyrimidine core with fluorophenyl-pyrrolidinyl (C5) and pyrazolyl (C3) substituents.

- Key Differences : The fluorophenyl group enhances target specificity (e.g., TRK kinase inhibition), while the pyrazole ring introduces additional hydrogen-bonding sites. The absence of a piperazine group may limit solubility but improve metabolic stability .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

- Structure : Fused triazolo-pyrazolopyrimidine system with variable substituents.

- Key Differences : The triazole ring increases rigidity and may enhance binding to purine-binding pockets in enzymes. Isomerization studies (e.g., compounds 6–11) highlight the impact of substituent positioning on biological activity, a factor less explored in the target compound .

Pharmacologically Active Pyrrolidine/Piperazine Derivatives

2-Methyl-AP-237 (1-[2-methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one)

- Structure: Butanone backbone with a methyl-piperazinyl group and phenylpropenyl substituent.

- Its psychoactive properties (e.g., opioid receptor activity) contrast with the target compound’s unexplored but likely kinase- or enzyme-targeted effects .

Physicochemical and Pharmacokinetic Properties

Table 2: Substituent Effects on Drug-Likeness

| Substituent | Impact on Solubility | Impact on Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| Piperazinyl (C4) | High (basic amine) | Moderate reduction | Susceptible to CYP450 oxidation |

| Pyrrolidinyl (C6) | Moderate (smaller ring) | Slight increase | Stable due to saturated ring |

| Piperidinyl (C6) | Low (larger, non-polar) | Significant increase | Stable |

| Fluorophenyl (C5) | Very low | High increase | Resistant to metabolism |

- The target compound’s piperazinyl group improves solubility but may increase susceptibility to hepatic metabolism compared to piperidine-containing analogues. Pyrrolidine’s smaller ring size balances lipophilicity, favoring both membrane penetration and aqueous solubility .

Biological Activity

2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H21N5

- CAS Number : 1706447-61-1

- Structure : The compound features a pyrimidine ring substituted with piperazine and pyrrolidine moieties, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate key biochemical pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), an enzyme involved in DNA repair mechanisms, which is crucial for cancer cell survival:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5a | 18 | PARP1 inhibition |

| 5e | 57.3 | Comparable to Olaparib |

These findings suggest that the compound may serve as a potential lead for developing new PARP inhibitors for cancer therapy .

Neuropharmacological Effects

The piperazine and pyrrolidine components of the compound are known to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research indicates that similar piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a piperazine-containing analog on human breast cancer cells. The results indicated that the compound significantly reduced cell viability at varying concentrations, with an IC50 value comparable to established chemotherapeutics:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 100 | 30 |

This highlights the compound's potential as an effective anticancer agent .

Case Study 2: Neurotransmitter Modulation

In another study, a related piperazine derivative was tested for its effects on neurotransmitter release. The results showed enhanced dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders such as Parkinson's disease .

Research Findings

Research has shown that structural modifications of the piperazine moiety can significantly affect the biological activity of pyrimidine derivatives. For example, varying substituents on the piperazine ring can enhance solubility and bioavailability while maintaining or improving efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution and condensation reactions. For example, similar compounds are synthesized by reacting substituted pyrimidine cores with piperazine or pyrrolidine derivatives under reflux conditions in ethanol or dichloromethane . Purification often employs column chromatography or crystallization using ethanol-water mixtures. Key parameters include reaction time (e.g., 10–24 hours) and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous pyrimidine derivatives, crystals are grown via slow evaporation of solvent, and data are collected at 293 K. Structural refinement uses software like SHELX, with R factors <0.05 and data-to-parameter ratios >12.0 ensuring reliability. Disorder in the piperazine/pyrrolidine moieties may require constrained refinement .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound during synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst use : Base catalysts like K₂CO₃ improve reaction rates .

- Purification : HPLC with C18 columns or TLC (silica gel GF254) identifies impurities, while recrystallization in ethanol removes residual reactants . Purity >95% is achievable with these methods.

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Piperazine substitution : Electron-withdrawing groups (e.g., -SO₂CH₃) enhance binding to target proteins (e.g., kinases) by increasing hydrophobicity .

- Pyrrolidine modifications : Bulky substituents (e.g., isopropyl) reduce metabolic clearance, as shown in pharmacokinetic assays using liver microsomes . Comparative IC₅₀ values against unmodified analogs quantify potency shifts.

Q. What analytical methods are used for stability and degradation studies?

- Methodological Answer :

- Hydrolysis kinetics : Monitor degradation in aqueous buffers (pH 1–10) at 37°C using UV-Vis spectroscopy. First-order rate constants (k) and half-life (t₁/₂) are calculated from time-dependent concentration changes .

- Degradation product identification : LC-MS/MS with electrospray ionization (ESI) detects oxidation byproducts (e.g., N-oxides) .

Q. Are there computational models predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like serotonin receptors. Docking scores (ΔG) correlate with experimental IC₅₀ values. Pharmacophore models prioritize substituents for synthesis based on hydrogen-bonding and π-π stacking features .

Data Contradictions and Resolution

- Contradiction : Some studies report conflicting hydrolysis rates for similar pyrimidine derivatives under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.